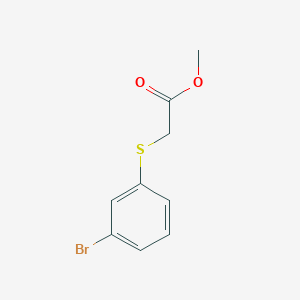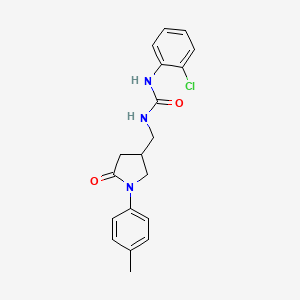
1-(2-氯苯基)-3-((5-氧代-1-(对甲苯基)吡咯烷-3-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their biological activities, which can provide insights into the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related diaryl urea compounds involves the combination of aryl and urea groups. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines. Similarly, paper details the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These methods typically involve the formation of urea linkages through the reaction of amines with isocyanates or carbodiimides, which could be applicable to the synthesis of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea".
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The structure-activity relationship (SAR) is crucial in determining the biological activity of these compounds. For example, the substitution pattern on the aryl rings, as well as the nature of the substituents, can significantly influence the anticancer activity of these compounds, as demonstrated in paper .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. The reactivity of the urea group and the presence of other functional groups can lead to transformations such as nitrosation, as mentioned in paper , where 1-aryl-3-nitroso-3-(2-chloroethyl) ureas were synthesized. These reactions can be leveraged to modify the biological activity or to introduce additional functional groups for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings and the urea moiety. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. While the provided papers do not directly discuss the physical and chemical properties of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea", they do provide insights into the properties of structurally related compounds, which can be indicative of the behavior of the compound .
科学研究应用
光电和非线性光学应用
具有相似结构基序的化合物因其显着的电光特性而被探索其在光电器件制造中的潜力。例如,使用计算方法对新型查耳酮衍生物 3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮的研究揭示了优异的特性,例如高二次和三次谐波生成值,表明在非线性光学和光电器件中具有潜在应用 (Shkir 等人,2018)。这些发现突出了结构类似物在开发具有理想光学和电子特性的材料中的相关性。
药物化学和药物设计
在药物化学领域,已合成并评估了具有相似化合物的衍生物的各种生物活性,包括抗菌和抗癌特性。例如,1,3-恶唑并吡啶基-吡唑啉的合成和分子对接研究,其中包含具有生物活性的杂环实体,展示了显着的体外抗菌和抗真菌活性。该类中的一些化合物还对不同的癌细胞系表现出有希望的抗癌活性,凸显了它们作为药物的潜力 (Katariya 等人,2021)。这表明探索结构相关化合物的生物活性,例如“1-(2-氯苯基)-3-((5-氧代-1-(对甲苯基)吡咯烷-3-基)甲基)脲”,可以对它们的治疗潜力产生新的见解。
材料科学和缓蚀抑制
对类似化合物的研究也扩展到材料科学,特别是在酸性溶液中对低碳钢缓蚀剂的研究中。已发现具有脲功能的化合物表现出良好的缓蚀效率,保护钢表面免受腐蚀。此类缓蚀剂的效率通常归因于它们在金属表面上的吸附,形成保护层,从而阻碍腐蚀反应 (Bahrami & Hosseini,2012)。这一研究领域展示了结构相似的化合物在超越药理学应用中的效用,并扩展到材料科学和工程学。
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZRSAXCQRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

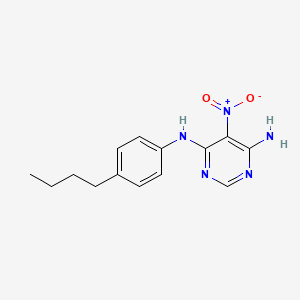
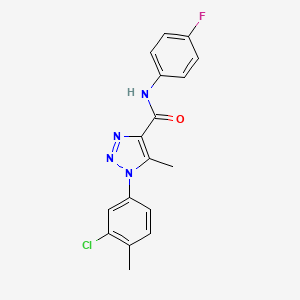
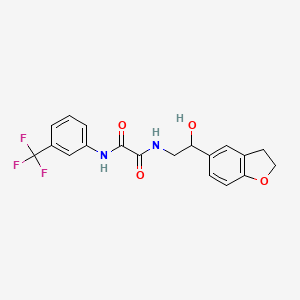
![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
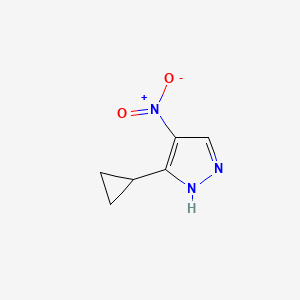
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
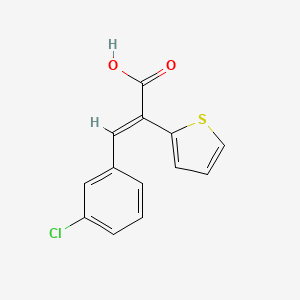
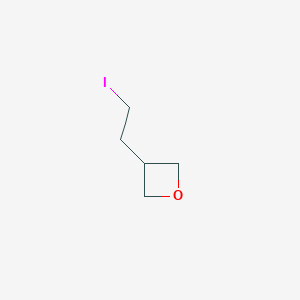
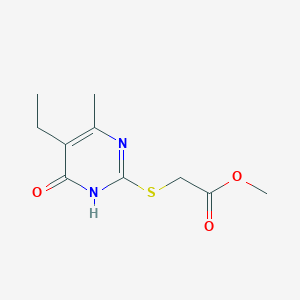
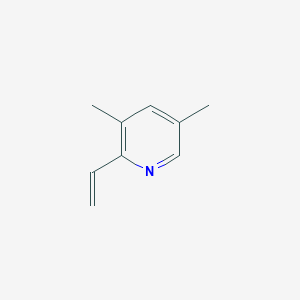
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
